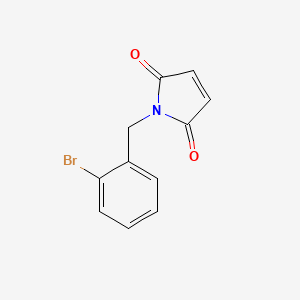

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

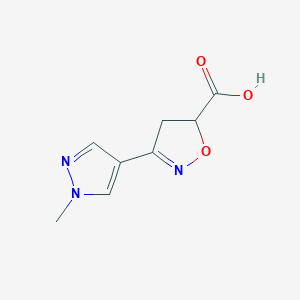

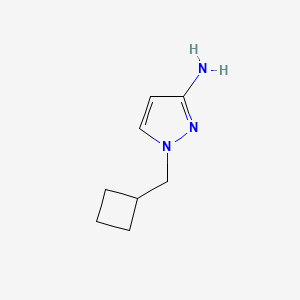

The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinazolinone core, which consists of a fused pyrimidine and benzene ring, and a pentylpropanamide side chain .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Activity

Quinazolinone derivatives have been synthesized and evaluated for their antioxidant and cytotoxic activities. Research indicates that these compounds possess significant antiradical activity and show higher cytotoxicity against cancerous cell types compared to normal cells. This suggests their potential application in cancer therapy, owing to their ability to selectively target cancer cells while being compatible with normal cells (Pele et al., 2022).

Broad Spectrum of Biological Activities

Quinazolin-4(3H)-one is a heterocycle with extensive applications due to its broad spectrum of biological activities. These include antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. The versatility of this core structure makes it a valuable target for the synthesis of new compounds with potential therapeutic applications (He et al., 2014).

Herbicidal Applications

Quinazolinone derivatives have also been investigated for their herbicidal activities. Research has shown that certain quinazolin-4(3H)-ones exhibit high levels of phytotoxicity against model plants, indicating their potential use as herbicides. These compounds may act as plant hormone inhibitors, offering a new avenue for weed control in agriculture (Aibibuli et al., 2012).

Antiviral Properties

Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities, specifically against Tobacco mosaic virus (TMV). This research opens up possibilities for using quinazolinone-based compounds in the development of new antiviral agents (Luo et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-15(21)12-7-4-5-8-13(12)18-16(19)22/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJRQSNPFYJOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)

![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)

![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)